
Brimonidine-d4 L-Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brimonidine-d4 L-Tartrate is a deuterated form of Brimonidine Tartrate, an alpha-2 adrenergic receptor agonist. This compound is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Brimonidine due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brimonidine-d4 L-Tartrate involves the deuteration of Brimonidine, followed by its reaction with L-Tartaric acid to form the tartrate salt. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reduction using deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to confirm the incorporation of deuterium and the formation of the tartrate salt .
Chemical Reactions Analysis
Types of Reactions
Brimonidine-d4 L-Tartrate undergoes several types of chemical reactions, including:
Oxidation: Brimonidine can be oxidized to form various degradation products.
Reduction: The imidazoline ring in Brimonidine can be reduced under specific conditions.
Substitution: The bromine atom in Brimonidine can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide
Major Products
The major products formed from these reactions include various derivatives of Brimonidine, which can be analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .
Scientific Research Applications
Brimonidine-d4 L-Tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Brimonidine.
Biology: Employed in cellular and molecular biology to investigate the effects of Brimonidine on cellular pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Brimonidine.
Industry: Applied in the development of new formulations and delivery systems for ocular drugs .
Mechanism of Action
Brimonidine-d4 L-Tartrate exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP). Consequently, this leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist used in the treatment of hypertension and glaucoma.
Apraclonidine: Similar to Brimonidine but with a shorter duration of action.
Timolol: A non-selective beta-blocker used in combination with Brimonidine for enhanced efficacy
Uniqueness
Brimonidine-d4 L-Tartrate is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. Unlike Clonidine and Apraclonidine, Brimonidine has a higher selectivity for alpha-2 adrenergic receptors, resulting in fewer side effects and better patient tolerance .
Properties
Molecular Formula |
C15H16BrN5O6 |
|---|---|
Molecular Weight |
446.25 g/mol |
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i5D2,6D2; |
InChI Key |
QZHBYNSSDLTCRG-HDFODYMNSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


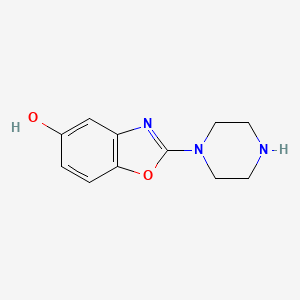
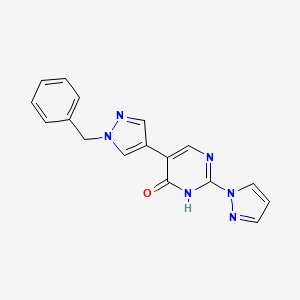

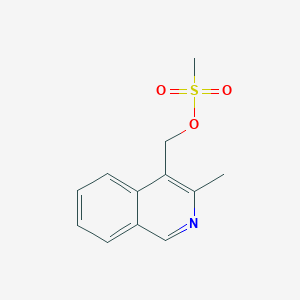
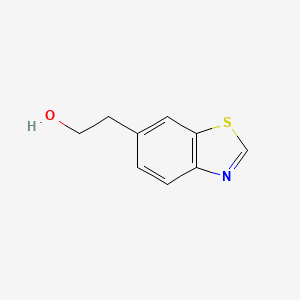
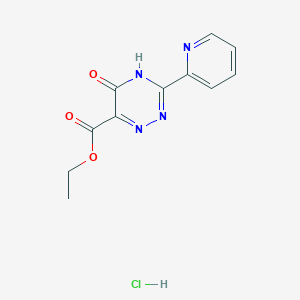
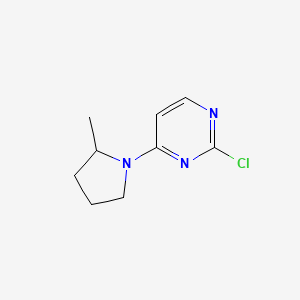
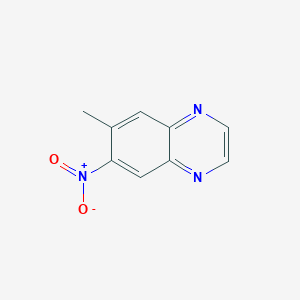

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)



![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)
